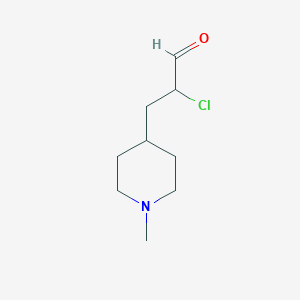
2-Chloro-3-(1-methylpiperidin-4-yl)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is an organic compound with a unique structure that includes a chloro group, a piperidine ring, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal typically involves the reaction of 1-methylpiperidine with a chlorinated aldehyde. One common method includes the use of 3-chloropropanal as a starting material, which reacts with 1-methylpiperidine under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the reaction rate and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(1-methylpiperidin-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Oxidation: 2-Chloro-3-(1-methylpiperidin-4-yl)propanoic acid.
Reduction: 2-Chloro-3-(1-methylpiperidin-4-yl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(1-methylpiperidin-4-yl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(1-methylpiperidin-4-yl)propanal depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-4-(3-methylpiperidin-1-yl)pyridine
- 2-Chloro-5-[(3-methylpiperidin-1-yl)carbonyl]pyridine
- 3-(1-Methylpiperidin-2-yl)propanoic acid
Uniqueness
2-Chloro-3-(1-methylpiperidin-4-yl)propanal is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C9H16ClNO |
|---|---|
Molekulargewicht |
189.68 g/mol |
IUPAC-Name |
2-chloro-3-(1-methylpiperidin-4-yl)propanal |
InChI |
InChI=1S/C9H16ClNO/c1-11-4-2-8(3-5-11)6-9(10)7-12/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
FIKDESFLWRIZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)CC(C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


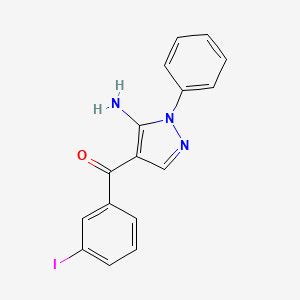

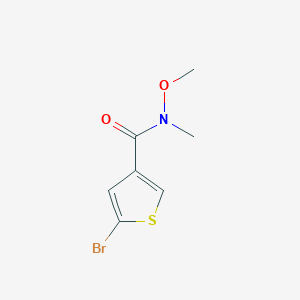
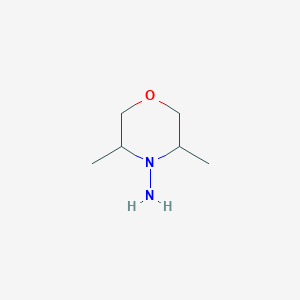
![(3S)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13032361.png)
![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
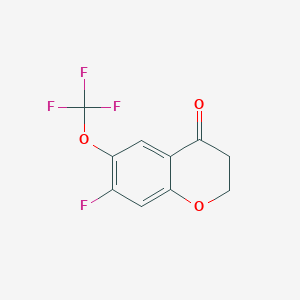

![1-Methyl-6-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13032378.png)
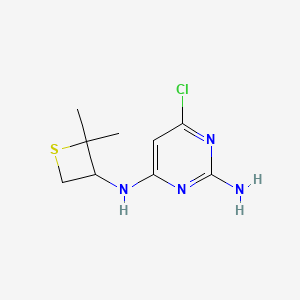



![Tert-butyl 2-but-3-ynyl-2,9-diazaspiro[5.5]undecane-9-carboxylate;oxalic acid](/img/structure/B13032411.png)
